(5E)-3-methyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of 2-pyrones , which are six-membered cyclic esters with conjugated double bonds. Specifically, it’s a derivative of 2-pyrone.
- The compound’s chemical formula is C29H27BrN2O6 , with an average mass of 579.44 Da .
- Its structure includes a thiazolidin-4-one ring, a benzylidene moiety, and multiple ether linkages. The presence of these functional groups contributes to its interesting properties.
Preparation Methods
- Synthetic Routes : While there isn’t a specific synthetic route mentioned for this exact compound, we can draw insights from related pyrone derivatives. Metal-free and transition metal-catalyzed reactions are commonly employed in the synthesis of pyrones .
- Reaction Conditions : These can vary based on the specific reaction, but common conditions include acidic or basic catalysis, high temperatures, and various solvents.
- Industrial Production : Unfortunately, information on large-scale industrial production methods for this compound is scarce. its synthesis likely involves optimization of existing routes.
Chemical Reactions Analysis
- Reactivity : The compound’s electrophilic centers are at positions C-2, C-4, and C-6 of the 2-pyrone ring, while C-3 and C-5 are vulnerable to nucleophilic attack .
- Common Reagents : Depending on the desired modifications, reagents like acids, bases, oxidants, and reducing agents may be used.
- Major Products : Oxidation, reduction, and substitution reactions can lead to various derivatives. For example, oxidation at C-2 could yield a carboxylic acid derivative.
Scientific Research Applications
- Antimicrobial Properties : Pyrone derivatives exhibit antimicrobial activity, making them valuable in drug development .
- Antitumor Activity : Some pyrone-based compounds have shown promise as antitumor agents.
- Biocompatibility : Their simple structures and bioavailability contribute to their potential applications.
Mechanism of Action
- Unfortunately, specific details about the mechanism of action for this compound are not readily available. Further research would be needed to explore its molecular targets and pathways.
Comparison with Similar Compounds
- Similar Compounds : While direct analogs are scarce, you might explore related pyrone derivatives like (5E)-5-Imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one or (5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione .
- Uniqueness : Explore how this compound’s structure and functional groups set it apart from other pyrone derivatives.
Properties
Molecular Formula |
C22H23NO4S2 |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23NO4S2/c1-16-7-9-18(10-8-16)26-13-11-25-12-14-27-19-6-4-3-5-17(19)15-20-21(24)23(2)22(28)29-20/h3-10,15H,11-14H2,1-2H3/b20-15+ |
InChI Key |
JOGTZLCBQVBMQX-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
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